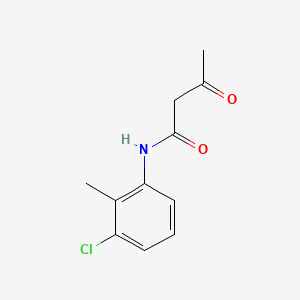

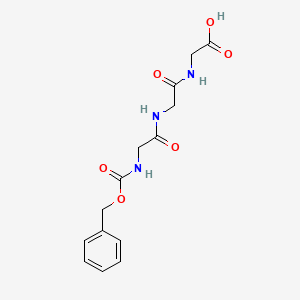

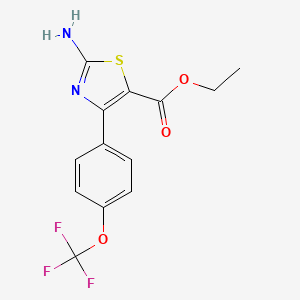

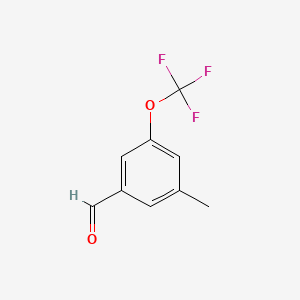

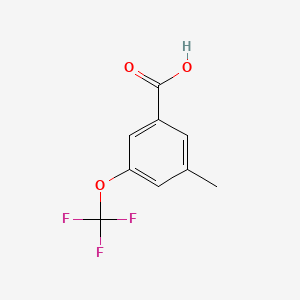

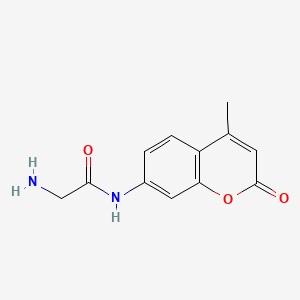

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of acetamide with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for their chemical and biological properties. These studies provide insights into the behavior of such compounds, which can be extrapolated to understand the characteristics of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of an appropriate acid or ester with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide by using the appropriate starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by intramolecular and intermolecular hydrogen bonding, which can influence the stability and conformation of the molecule. For example, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, showed intramolecular hydrogen bonding that stabilizes the molecular conformation . Such structural features are likely to be present in 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, affecting its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including tautomerism and acid-base dissociation. The study of N-(2-oxo-2H-chromen-3-yl)acetamide revealed the presence of prototropic tautomerism and acid-base dissociation equilibria, with the enolate and keto-amino forms being predominant . These findings suggest that 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide may also exhibit similar chemical behavior, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the presence of linearly extended and bent conformations, as well as classical and non-standard hydrogen bonds . These structural characteristics contribute to the compound's solubility, melting point, and other physicochemical properties. By analogy, 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is expected to have specific physical and chemical properties that could be determined through experimental studies.

科学的研究の応用

Antibacterial and Antioxidant Activities

A study explored the synthesis of new coumarin derivatives, including 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, which exhibited significant antibacterial activity against E. coli, S. aureus, and B. subtilis. These compounds also showed antioxidant properties (Hamdi et al., 2012).

Fluorescent Probes for Metal Ions

Research in 2013 introduced amide-containing coumarin fluorescent probes based on 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. These probes demonstrated a selective fluorescence quenching effect towards Fe3+ and Cu2+ ions, indicating potential applications in metal ion detection (Guo, 2013).

Theoretical Studies on Tautomerism and Acid-Base Behavior

A 2010 study conducted both experimental and theoretical analysis on the tautomerism and acid-base dissociation equilibria of N-(2-oxo-2H-chromen-3-yl)acetamide, a compound closely related to 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. The research provided insights into the predominant enolate and keto-amino forms of these compounds (Öǧretir et al., 2010).

Quantum Chemical Studies

Another study focused on synthesizing new coumarins, including derivatives of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, complemented by quantum chemical studies. This research detailed the molecular orbital calculations and provided insights into the spatial characteristics and atomic contributions of these compounds (Al-Amiery et al., 2016).

Antimicrobial Activities

Research on the synthesis and characterization of new coumarin derivatives, including [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, revealed significant inhibitory activity against various bacterial strains. Some of these compounds were found to be potent antimicrobial agents (Al-Rifai et al., 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

将来の方向性

The future directions for this compound could involve further exploration of its pharmacological properties, particularly in relation to its potential as a neuropsychopharmacological agent . Additionally, the synthesis of new derivatives could provide valuable insights into the structure-activity relationships of this class of compounds.

特性

IUPAC Name |

2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYIPWSXYZXKCST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。